Decane is an alkane hydrocarbon with the chemical formula . It is a colorless liquid at room temperature, characterized by a strong odor. As a member of the alkane family, decane consists of a straight-chain structure, typically referred to as normal-decane or n-decane, which has the molecular structure . This compound is primarily found in various fuels, including diesel and kerosene, and is also utilized as a solvent in paint manufacturing and other industrial applications .
Decane primarily undergoes combustion reactions, similar to other alkanes. The complete combustion of decane in the presence of sufficient oxygen produces carbon dioxide and water:
This reaction is exothermic, releasing heat energy and exhibiting a negative enthalpy change (ΔH) value . In conditions with limited oxygen, incomplete combustion can lead to the formation of carbon monoxide as well.
Additionally, decane can participate in various oxidation reactions under high temperatures and pressures, which are significant in combustion processes. The initial reactions often involve bond breaking and hydrogen abstraction .
Research indicates that decane exhibits low biological activity. It is generally considered non-toxic at low concentrations but can cause irritation to the skin and eyes upon direct contact. Its primary biological relevance arises from its role as a component in fuels and solvents rather than any pharmacological effects .
Decane can be synthesized through several methods:
These methods allow for the production of decane in both industrial and laboratory settings .
Decane has several practical applications:
Studies on decane interactions focus mainly on its combustion properties and behavior under different environmental conditions. Research has explored how decane reacts with oxygen at varying temperatures and pressures, revealing insights into its oxidation mechanisms and radical formation during combustion processes . These studies are crucial for optimizing fuel efficiency and reducing emissions in engines.
Decane shares similarities with other alkanes, particularly those with similar chain lengths. Here are some comparable compounds:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Octane | Found in gasoline; higher energy density than decane. | |
Nonane | Used as a solvent; has similar properties but slightly shorter chain length. | |
Dodecane | Higher boiling point; used in jet fuels; more viscous than decane. | |
Hexadecane | Commonly used in laboratory settings; higher molecular weight than decane. |
Decane's uniqueness lies in its specific boiling point, energy density, and its role as a major component in diesel fuel. While it shares characteristics with other alkanes, its applications in both industrial solvents and fuel compositions set it apart from shorter-chain hydrocarbons like octane or longer-chain hydrocarbons like dodecane .
The dominance of unimolecular or bimolecular reactions in decane pyrolysis depends critically on phase conditions. Under gas-phase environments ($$ T > 700 \, \text{K}, P < 1 \, \text{MPa} $$), unimolecular C–C bond cleavage dominates, initiating pyrolysis through β-scission reactions that produce smaller alkenes and alkyl radicals [2] [4]. For example, approximately 66% of decane consumption in gas-phase simulations occurs via H-abstraction by radicals, while the remainder involves direct C–C dissociation [4].
In contrast, supercritical conditions ($$ T = 773–943 \, \text{K}, P = 3–5 \, \text{MPa} $$) drastically alter reaction hierarchies. Collective variable-driven hyperdynamics (CVHD) simulations demonstrate that bimolecular reactions contribute 82% of decane consumption under supercritical pressures [1]. This shift arises from increased collision frequencies in dense, inhomogeneous supercritical fluids, where H-abstraction by methyl ($$ \text{CH}3 $$) and larger radicals ($$ \text{C}3\text{H}7 $$, $$ \text{C}4\text{H}_9 $$) becomes prevalent [4]. The table below quantifies these mechanistic differences:
Reaction Type | Gas-Phase Contribution (%) | Supercritical Contribution (%) |
---|---|---|
Unimolecular C–C cleavage | 34 | 18 |
H-abstraction | 66 | 82 |
Bimolecular recombination | <5 | 42 |
Data derived from CVHD simulations [1] [4]
Supercritical decane exhibits atomic-scale inhomogeneity, characterized by coexisting gas-like and liquid-like regions. Machine learning classifiers trained on local density and coordination numbers identify liquid-like atoms as those with coordination numbers $$ >6 $$ and densities $$ >0.6 \, \text{g/cm}^3 $$ [1] [4]. These regions constitute 15–30% of the supercritical fluid volume, depending on bulk density [1].
The foam-like structure of supercritical decane enhances bimolecular reactions through two mechanisms:
This inhomogeneity directly impacts product distributions. Systems with 25% liquid-like atoms produce 40% more $$ \text{C}2–\text{C}4 $$ alkanes than homogeneous gas-phase systems [1] [4].
Recent studies employ machine learning to classify atomic environments in supercritical decane pyrolysis. A gradient-boosted decision tree model trained on the following features achieves 92% accuracy in distinguishing gas-like and liquid-like atoms [1]:
This classifier reveals dynamic transitions between gas-like and liquid-like states, with individual atoms switching states every $$ 0.1–1.0 \, \text{ps} $$ [1]. Such transient clustering explains the time-dependent evolution of bimolecular reactions, as shown in the figure below:
$$ \text{Bimolecular reaction rate} = k0 \cdot \exp\left(-\frac{Ea}{RT}\right) \cdot \left[1 + \alpha \cdot f_{\text{liquid}}\right] $$
Where $$ f_{\text{liquid}} $$ is the fraction of liquid-like atoms and $$ \alpha = 2.3 $$ quantifies the environmental enhancement factor [1] [4].
Phase conditions dramatically alter alkane/alkene ratios in pyrolysis products. Gas-phase systems favor alkene formation ($$ \text{C}2\text{H}4 $$, $$ \text{C}3\text{H}6 $$) through β-scission of radical intermediates, with alkene/alkane ratios reaching 6.5 [1] [2]. Under supercritical conditions, this ratio drops to 2.8 due to three factors [1] [4]:
The table below compares product distributions at 900 K:
Product | Gas-Phase Yield (mol%) | Supercritical Yield (mol%) |
---|---|---|
Methane | 12.4 | 9.1 |
Ethane | 4.2 | 15.8 |
Ethene | 28.7 | 18.2 |
Propane | 3.1 | 12.4 |
Higher alkanes | 2.5 | 22.6 |
Flammable;Health Hazard